3-Ethyl-2-methyl-1,8-naphthyridine
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Overview
Description
3-Ethyl-2-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 3-ethyl-2-methyl-1,8-naphthyridine, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods aim to develop more eco-friendly, safe, and atom-economical approaches .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
3-Ethyl-2-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, nalidixic acid, a related naphthyridine derivative, inhibits bacterial DNA gyrase, thereby blocking DNA replication in susceptible bacteria . Similar mechanisms may be involved for other naphthyridine derivatives, depending on their specific applications and targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-2-methyl-1,8-naphthyridine include:
1,8-Naphthyridine: The parent compound with a similar core structure.
Nalidixic acid: A 1,8-naphthyridine derivative used as an antimicrobial agent.
Gemifloxacin: Another naphthyridine derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
58309-24-3 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-3-9-7-10-5-4-6-12-11(10)13-8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
OIECZLVXEMLNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1)C=CC=N2)C |
Origin of Product |
United States |
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